1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane
Description
1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane is a brominated cyclohexane derivative featuring three distinct substituents: a bromomethyl group, an isobutoxy ether group, and a propyl chain. This structural complexity confers unique reactivity, particularly in alkylation and nucleophilic substitution reactions. The isobutoxy group may enhance solubility in non-polar solvents, while the propyl chain could influence steric effects during reactions. Potential applications include pharmaceutical intermediate synthesis or material science, though further research is required to confirm these uses.
Properties
Molecular Formula |
C14H27BrO |
|---|---|
Molecular Weight |
291.27 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(2-methylpropoxy)-4-propylcyclohexane |
InChI |
InChI=1S/C14H27BrO/c1-4-5-13-6-8-14(11-15,9-7-13)16-10-12(2)3/h12-13H,4-11H2,1-3H3 |
InChI Key |
KGLMKYXTJLUPPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)(CBr)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methyl-1-isobutoxy-4-propylcyclohexane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as hydroxide, cyanide, or amines to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Hydroxymethyl, cyanomethyl, or aminomethyl derivatives.
Oxidation: Corresponding alcohols, ketones, or carboxylic acids.
Reduction: Methyl derivative.
Scientific Research Applications
1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane depends on the specific application and target. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the isobutoxy and propyl groups influence the compound’s steric and electronic properties . In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane with structurally or functionally related brominated compounds.
Structural and Functional Comparison
Research Findings and Gaps
- Synthetic Efficiency: highlights bromomethyl oxane/oxolane derivatives as key intermediates for bioactive molecules, suggesting that the target compound’s isobutoxy group could similarly enable novel synthetic pathways .
- Material Science Potential: 1-(Bromomethyl)-1-methanesulfonylcyclohexane’s use in specialized materials implies that the target compound’s propyl chain might enhance compatibility with hydrophobic polymers.
- Knowledge Gaps: No direct studies on the target compound’s bioactivity or reaction kinetics exist in the provided evidence. Future research should prioritize its synthetic applications and safety profiling.
Notes
Biological Activity
1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound features a cyclohexane ring with a bromomethyl group and isobutoxy and propyl substituents. Its unique structure may contribute to its biological activity, particularly in modulating inflammatory responses and other physiological processes.
Anti-inflammatory Effects
Research has indicated that compounds structurally similar to 1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane exhibit significant anti-inflammatory properties. For instance, studies on related compounds have shown their effectiveness in reducing inflammation markers such as TNF-alpha and myeloperoxidase (MPO) activity in animal models subjected to inflammatory stimuli . The normalization of these markers suggests a potential for therapeutic applications in inflammatory diseases.
The anti-inflammatory effects are likely mediated through several pathways:
- Inhibition of Cytokine Production : Compounds that inhibit the production of pro-inflammatory cytokines can alleviate inflammation. Similar structures have been shown to suppress the migration of neutrophils and the production of cytokines/chemokines in lung tissue .
- Modulation of Pain Pathways : Some derivatives have demonstrated the ability to modulate pain pathways, potentially through interactions with cannabinoid receptors or by influencing endocannabinoid levels, thereby providing analgesic effects .
Case Study 1: In Vivo Efficacy
A study involving the administration of a compound structurally related to 1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane showed significant reductions in inflammation in a carrageenan-induced paw edema model. The treated group exhibited lower levels of inflammatory markers compared to control groups, indicating the compound's efficacy in managing acute inflammation .
Case Study 2: Chronic Inflammation Model
In another case study focusing on chronic inflammatory conditions, the administration of similar compounds resulted in improved outcomes in models of chronic pain and inflammation. The results highlighted the importance of structural modifications in enhancing biological activity, suggesting that the bromomethyl and isobutoxy groups play critical roles in mediating these effects .
Research Findings Summary
The following table summarizes key findings from various studies on compounds related to 1-(Bromomethyl)-1-isobutoxy-4-propylcyclohexane:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
